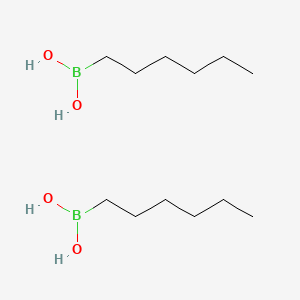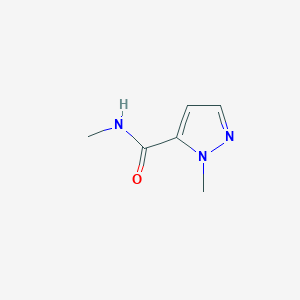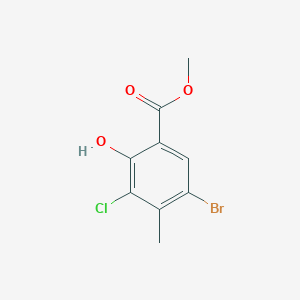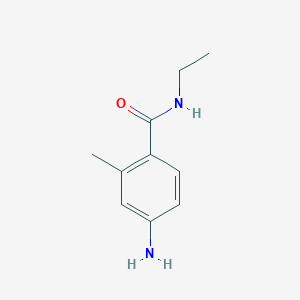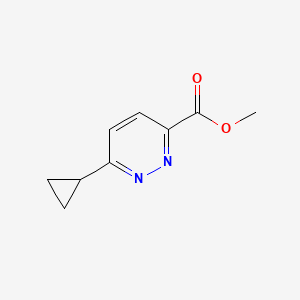
Methyl 6-cyclopropylpyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-cyclopropylpyridazine-3-carboxylate is an organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-cyclopropylpyridazine-3-carboxylate typically involves multiple steps starting from readily available precursors. One common method involves the cyclization of ethyl levulinate, followed by bromination, elimination, oxidation, esterification, and chlorination . The overall yield of this process is approximately 42%.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions and using catalysts to improve yield and purity. The process typically includes steps such as cyclization, bromination, elimination, oxidation, esterification, and chlorination, similar to laboratory synthesis but on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-cyclopropylpyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Scientific Research Applications
Methyl 6-cyclopropylpyridazine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of methyl 6-cyclopropylpyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, pyridazine derivatives are known to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This inhibition can lead to various pharmacological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-chloropyridazine-3-carboxylate: This compound has similar structural features but contains a chlorine atom instead of a cyclopropyl group.
Pyridazine: The parent compound of the pyridazine family, containing two nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto functionality, known for its broad spectrum of biological activities.
Uniqueness
Methyl 6-cyclopropylpyridazine-3-carboxylate is unique due to its cyclopropyl group, which can impart different chemical and biological properties compared to other pyridazine derivatives.
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
methyl 6-cyclopropylpyridazine-3-carboxylate |
InChI |
InChI=1S/C9H10N2O2/c1-13-9(12)8-5-4-7(10-11-8)6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
VPSBYYKYTYLZPL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-(1H-Benzo[d][1,2,3]triazol-1-yl)nonyl)benzo[d]thiazole](/img/structure/B13910448.png)
![7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B13910449.png)


![SodiuM 3-[Ethyl(M-tolyl)aMino]-2-hydroxy-1-propanesulfonate Hydrate](/img/structure/B13910467.png)




![2-Chloro-N-[3-chloro-4-(4-chloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-nicotinamide](/img/structure/B13910491.png)
